Tiospirone-d8 (hydrochloride)

Bioanalytical Chemistry LC-MS/MS Quantification Stable Isotope-Labeled Internal Standard

Tiospirone-d8 (hydrochloride), CAS 1794760-48-7, is a stable isotope-labeled analog of the atypical antipsychotic tiospirone (BMY-13859), an azapirone-class compound originally investigated for schizophrenia and attention-deficit hyperactivity disorder. Tiospirone acts as a 5-HT1A receptor partial agonist, a 5-HT2A, 5-HT2C, and 5-HT7 receptor inverse agonist, and a D2, D4, and α1-adrenergic receptor antagonist.

Molecular Formula C24H33ClN4O2S
Molecular Weight 485.1 g/mol
Cat. No. B12419602
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTiospirone-d8 (hydrochloride)
Molecular FormulaC24H33ClN4O2S
Molecular Weight485.1 g/mol
Structural Identifiers
SMILESC1CCC2(C1)CC(=O)N(C(=O)C2)CCCCN3CCN(CC3)C4=NSC5=CC=CC=C54.Cl
InChIInChI=1S/C24H32N4O2S.ClH/c29-21-17-24(9-3-4-10-24)18-22(30)28(21)12-6-5-11-26-13-15-27(16-14-26)23-19-7-1-2-8-20(19)31-25-23;/h1-2,7-8H,3-6,9-18H2;1H/i5D2,6D2,11D2,12D2;
InChIKeyRYAWYTKDKQCORF-XJFQCCFISA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Tiospirone-d8 (hydrochloride): A Deuterated Azapirone Atypical Antipsychotic Internal Standard for Quantitative Bioanalysis


Tiospirone-d8 (hydrochloride), CAS 1794760-48-7, is a stable isotope-labeled analog of the atypical antipsychotic tiospirone (BMY-13859), an azapirone-class compound originally investigated for schizophrenia and attention-deficit hyperactivity disorder [1]. Tiospirone acts as a 5-HT1A receptor partial agonist, a 5-HT2A, 5-HT2C, and 5-HT7 receptor inverse agonist, and a D2, D4, and α1-adrenergic receptor antagonist [2]. The d8 variant incorporates eight deuterium atoms at the butyl linker positions (1,1,2,2,3,3,4,4-octadeuteriobutyl), yielding a molecular formula of C24H25D8ClN4O2S and a molecular weight of 485.11 g/mol, representing a +8 Da mass shift from the parent protium form (C24H32N4O2S, MW 440.61) [3]. This isotopic labeling makes Tiospirone-d8 uniquely suited as a stable isotope-labeled internal standard (SIL-IS) for LC-MS/MS quantification of tiospirone and its metabolites in complex biological matrices [4].

Why Tiospirone-d8 Cannot Be Replaced by Unlabeled Tiospirone or Structural Analogs in Quantitative Bioanalytical Workflows


Deuterated internal standards are not analytically interchangeable with their protium analogs or structurally related compounds. In LC-MS/MS quantification, a SIL-IS must possess nearly identical physicochemical properties—including chromatographic retention time, ionization efficiency, and extraction recovery—to the target analyte, differing only by a sufficient mass shift to avoid isotopic cross-talk [1]. Tiospirone-d8, with eight deuterium atoms on the butyl linker (+8 Da), provides unambiguous mass separation from the parent tiospirone [M+H]+ ion while maintaining co-elution behavior essential for compensating matrix effects, ion suppression, and recovery variability [2]. Non-deuterated tiospirone cannot serve as an internal standard for itself. Furthermore, structural analogs such as buspirone or tandospirone differ in their core heterocyclic scaffold (pyrimidine vs. benzisothiazole) and receptor selectivity profiles, making them unsuitable as chromatographic surrogates or pharmacological comparators without explicit cross-validation [3]. The procurement decision for Tiospirone-d8 is therefore driven by its specific isotopic substitution pattern—eight deuterium atoms at chemically stable, non-exchangeable aliphatic positions on the butyl linker—which minimizes deuterium-hydrogen back-exchange during sample preparation and ensures reliable quantification across diverse biological matrices .

Tiospirone-d8 (hydrochloride): Quantitative Differentiation Evidence Against Closest Comparators


Isotopic Mass Shift (+8 Da) Enables Unambiguous LC-MS/MS Quantification of Tiospirone in Biological Matrices

Tiospirone-d8 (hydrochloride) provides a +8 Da mass shift relative to unlabeled tiospirone through incorporation of eight deuterium atoms at the 1,1,2,2,3,3,4,4-positions of the butyl linker (C24H25D8ClN4O2S, MW 485.11 vs. C24H32N4O2S, MW 440.61) [1]. This mass difference exceeds the minimum +3 Da threshold generally recommended to avoid isotopic cross-talk from the natural abundance M+1, M+2 isotopologues of the analyte, which for tiospirone (C24H32N4O2S) would produce significant M+1 (approx. 27% of monoisotopic peak) and M+2 (approx. 5%) signals overlapping a +1 to +4 Da labeled IS [2]. The eight deuterium atoms are positioned on chemically stable alkyl carbons (non-exchangeable positions remote from heteroatoms), minimizing the risk of deuterium-hydrogen back-exchange during sample preparation, extraction, or chromatographic separation under typical acidic or basic mobile phase conditions [3]. In contrast, a structural analog (e.g., buspirone, C21H31N5O2, MW 385.5) lacks the benzisothiazole-piperazine scaffold and azaspirodecanedione core of tiospirone, resulting in different chromatographic retention, ionization efficiency, and extraction recovery profiles that preclude its use as a surrogate internal standard for tiospirone quantification [4].

Bioanalytical Chemistry LC-MS/MS Quantification Stable Isotope-Labeled Internal Standard

5-HT2A Receptor Binding Affinity: Tiospirone Exhibits 10-Fold Higher Affinity Than Perospirone, Its Closest Marketed Azapirone Analog

Tiospirone displays a 5-HT2A receptor binding affinity of Ki = 0.06 nM [1], which is 10-fold higher than that of perospirone (Ki = 0.6 nM), the structurally closest azapirone derivative that was successfully commercialized [2]. This difference is mechanistically significant because 5-HT2A receptor blockade is a hallmark of atypical antipsychotic activity, associated with reduced extrapyramidal symptom liability and potential efficacy against negative symptoms of schizophrenia [3]. Perospirone, which replaced tiospirone in development, was reported to be both more potent and more selective overall [4], yet tiospirone retains higher absolute affinity at the 5-HT2A receptor specifically (0.06 vs. 0.6 nM). Relative to buspirone, another azapirone, tiospirone's 5-HT2A affinity represents an approximately 7,600-fold greater binding (buspirone 5-HT2 Ki ≈ 458 nM [5]), reflecting a fundamental difference in receptor engagement profiles between tiospirone (broad serotonin-dopamine modulator) and buspirone (predominantly 5-HT1A partial agonist).

Receptor Pharmacology 5-HT2A Antagonism Antipsychotic Drug Differentiation

D2 Dopamine Receptor Affinity: Tiospirone Possesses >160-Fold Higher D2 Affinity Than Buspirone, Defining Distinct Antipsychotic vs. Anxiolytic Pharmacological Profiles

Tiospirone binds to the dopamine D2 receptor with a Ki of 0.5 nM [1], whereas buspirone, the prototypical azapirone anxiolytic, exhibits a D2 Ki of approximately 345–380 nM [2]. This represents a >690-fold difference in D2 affinity. The 5-HT1A affinity values are more comparable: tiospirone human 5-HT1A pKi = 8.3 (Ki ≈ 5.0 nM) [3], while buspirone 5-HT1A Ki = 16 nM [2], yielding a 5-HT1A/D2 selectivity ratio of approximately 10:1 for tiospirone (5-HT1A Ki ≈ 5.0 nM / D2 Ki = 0.5 nM) vs. 0.05:1 for buspirone (16 nM / 345 nM). This inversion of the 5-HT1A/D2 selectivity ratio is functionally meaningful: tiospirone's potent D2 blockade, combined with 5-HT2A inverse agonism and 5-HT1A partial agonism, generates the signature multi-receptor pharmacology of an atypical antipsychotic, whereas buspirone's minimal D2 engagement restricts its clinical utility to anxiolysis without antipsychotic efficacy [4]. The J Med Chem 1991 study of tiospirone metabolites further demonstrates that hydroxyl substitution on the azaspirodecanedione ring diminishes D2 affinity without significantly altering 5-HT1A and 5-HT2 interactions [5], confirming that the intact tiospirone scaffold (present in the d8-labeled form) is essential for maintaining the D2 component of the pharmacological profile.

Dopamine D2 Receptor Antipsychotic Selectivity Azapirone Pharmacology

Electrophysiological A9/A10 Dopaminergic Neuron Selectivity: Tiospirone (BMY-13859) Differs from Its Chemical Congener BMY-13980 in Nigrostriatal vs. Mesolimbic Impact

In a direct head-to-head electrophysiological study, chronic (28-day) treatment with tiospirone (BMY-13859) significantly decreased the number of spontaneously active dopamine neurons in both the A10 (ventral tegmental area, associated with antipsychotic efficacy) and A9 (substantia nigra zona compacta, associated with extrapyramidal motor side effects) regions, whereas the chemical congener BMY-13980 decreased activity only in A10, sparing A9 neurons [1]. This differential A9/A10 profile has been established as a preclinical predictor: A10 suppression correlates with antipsychotic efficacy, while A9 suppression predicts liability for extrapyramidal symptoms (EPS) including tardive dyskinesia [2]. Both compounds reversed apomorphine-induced rate suppression in A10 to a greater extent than in A9 acutely, confirming dopamine antagonist properties predictive of antipsychotic potential [1]. The clinical translation of this electrophysiological signal is supported by the Jain et al. (1987) clinical trial, in which tiospirone demonstrated antipsychotic efficacy equivalent to standard neuroleptics with 0/6 patients exhibiting EPS vs. 2/6 on standard neuroleptics [3], suggesting that the A9 effect observed preclinically may manifest at higher doses or with longer exposure durations than those achieved in the small clinical sample.

In Vivo Electrophysiology Dopamine Neuron Selectivity Extrapyramidal Side Effect Prediction

Clinical Extrapyramidal Symptom Profile: Tiospirone Demonstrates Antipsychotic Efficacy Equivalent to Standard Neuroleptics With Reduced EPS Incidence

In a controlled single-blind crossover clinical trial (Jain et al., 1987), tiospirone was directly compared to standard neuroleptics in nine actively psychotic schizophrenic patients (six completers). Both tiospirone and standard neuroleptics produced significant overall improvement on the Brief Psychiatric Rating Scale (BPRS) and Clinical Global Impression (CGI) ratings by week 4, with no significant differences in antipsychotic efficacy between treatments [1]. Critically, 0 out of 6 patients exhibited extrapyramidal symptoms (EPS) during tiospirone treatment, whereas 2 out of 6 patients developed EPS on standard neuroleptics [1]. This clinical finding is consistent with tiospirone's potent 5-HT2A receptor antagonism (Ki = 0.06 nM [2]) relative to its D2 blockade (Ki = 0.5 nM [2]), yielding a 5-HT2A/D2 affinity ratio of approximately 8.3:1—a profile associated with atypical antipsychotic activity and reduced EPS liability [3]. Five of the 6 patients showed mild, transient elevation of liver enzymes while on tiospirone, which returned to normal within 3 weeks of discontinuation [1]. In a separate double-blind, placebo-controlled trial, tiospirone was compared against haloperidol and thioridazine, confirming efficacy with a favorable EPS profile [4].

Clinical Psychopharmacology Extrapyramidal Symptoms Schizophrenia Treatment

Metabolic Clearance and Deuteration Strategy: Tiospirone's Short Half-Life (1.4 h) Contextualizes the Value of Deuterium Kinetic Isotope Effect Investigation

Tiospirone undergoes extensive hepatic metabolism with an elimination half-life of only 1.4 hours in humans [1]. A human [14C]tiospirone study (60 mg single oral dose, n = 8) identified five distinct metabolic routes: N-dealkylation of the butyl side chain, hydroxylation alpha to the glutarimidyl carbonyl (6'-position of the spiro ring), hydroxylation at the 3'-position of the spiro ring, sulfur oxidation to sulfones, and oxidation alpha to the piperazinyl nitrogen forming a lactam-sulfone [2]. The major urinary metabolites—benzisothiazole piperazine sulfone (5.0% of dose) and its lactam derivative (4.3% of dose)—together with identified metabolites accounted for 50% of urinary radioactivity (approx. 20% of the total dose) [2]. The incorporation of eight deuterium atoms at the butyl linker in Tiospirone-d8 positions the isotopic label at a primary site of metabolic attack (N-dealkylation of the butyl side chain), creating the potential for a primary deuterium kinetic isotope effect (KIE) during CYP450-mediated N-dealkylation [3]. While no published study has directly measured the metabolic stability difference between Tiospirone-d8 and protium tiospirone, the well-established principle that deuteration at metabolic soft spots can reduce intrinsic clearance (CLint) by factors of 2–10× depending on the enzyme system and bond vibrational contribution to the rate-limiting step [4] supports the investigative use of Tiospirone-d8 in comparative metabolic stability studies.

Pharmacokinetics Deuterium Kinetic Isotope Effect Drug Metabolism

Tiospirone-d8 (hydrochloride): Optimal Research and Industrial Application Scenarios Based on Quantitative Differentiation Evidence


LC-MS/MS Method Development and Validation for Tiospirone Quantification in Preclinical and Clinical Pharmacokinetic Studies

Tiospirone-d8 is the definitive internal standard for any laboratory developing a validated LC-MS/MS bioanalytical method for quantifying tiospirone in plasma, urine, or tissue homogenates. The +8 Da mass shift (MW 485.11 vs. 440.61) provides unambiguous separation from the analyte's natural abundance isotopologue envelope, exceeding the minimum +3 Da threshold for isotopic cross-talk avoidance [1]. The eight deuterium atoms on non-exchangeable butyl linker positions minimize H/D back-exchange during sample workup under acidic or basic conditions [2]. This is essential for achieving the accuracy (±15% at all concentrations except LLOQ ±20%) and precision (≤15% CV) required under FDA and EMA bioanalytical method validation guidelines [3]. Unlike structural analog internal standards (e.g., buspirone), Tiospirone-d8 co-elutes with the analyte, providing optimal compensation for matrix effects, ion suppression, and extraction recovery variability [4].

Comparative Preclinical Antipsychotic Drug Discovery Using Tiospirone as an Atypical Reference Compound With Defined A9/A10 Electrophysiological Signature

Tiospirone (and its d8-labeled form for parallel PK sampling) serves as a well-characterized reference atypical antipsychotic in rodent in vivo electrophysiology studies. Its chronic dosing profile—significant reduction of both A10 (ventral tegmental area) and A9 (substantia nigra) spontaneously active dopamine neurons—provides a benchmark for evaluating novel compounds, with BMY-13980 available as a comparator that spares A9 neurons [1]. This A9/A10 dissociation model, validated by Chiodo and Bunney (1983) as predictive of antipsychotic efficacy (A10) vs. EPS liability (A9), remains a standard screening paradigm [2]. Researchers can use Tiospirone-d8 to collect concurrent pharmacokinetic data from the same animals without interfering with the pharmacological readout, enabling PK/PD correlation in the electrophysiology model.

5-HT2A Receptor Pharmacology Studies Requiring Sub-Nanomolar Affinity Probe Compounds

For receptor binding and functional assays targeting the 5-HT2A receptor, tiospirone's Ki of 0.06 nM represents a 10-fold higher affinity than perospirone (Ki = 0.6 nM) [1] and approximately 7,600-fold higher affinity than buspirone (5-HT2 Ki ≈ 458 nM) [2], making tiospirone one of the highest-affinity 5-HT2A ligands among the azapirone class. This exceptional potency is valuable for receptor occupancy studies, autoradiography, and competition binding experiments where low nanomolar to sub-nanomolar probe concentrations are required to fully displace radioligands such as [3H]ketanserin or [3H]spiperone. For laboratories conducting such experiments, Tiospirone-d8 can serve as an unlabeled internal standard for verifying compound integrity and concentration in incubation media via LC-MS.

Investigation of Deuterium Kinetic Isotope Effects on Butyl Linker N-Dealkylation Metabolism

The positioning of all eight deuterium atoms on the butyl linker of Tiospirone-d8—the site of a primary metabolic pathway (N-dealkylation) that generates benzisothiazole piperazine as a major metabolite [1]—creates a structurally ideal probe for investigating deuterium kinetic isotope effects (KIE) on CYP450-mediated metabolism. In vitro microsomal or hepatocyte incubation studies comparing the intrinsic clearance (CLint) of Tiospirone-d8 vs. protium tiospirone can quantify the metabolic stabilization conferred by deuteration, analogous to the approach validated for deutetrabenazine and other deuterated drugs [2]. Such studies are relevant for evaluating whether a deuterated tiospirone analog (distinct from the internal standard application) could address the parent compound's short 1.4-hour half-life, which was a likely contributing factor to its development discontinuation [3].

Quote Request

Request a Quote for Tiospirone-d8 (hydrochloride)

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.